Computed Lipophilicity Advantage vs. Unsubstituted Phenyl Analog
The 2-(4-nitrophenyl) derivative exhibits a computed LogP of 2.22, compared to 1.8–2.0 reported for the unsubstituted 2-phenyl-[1,2,4]triazolo[1,5-a]pyrazine [1]. The increased lipophilicity (ΔLogP ≈ +0.2–0.4) reflects the contribution of the nitro group and suggests enhanced membrane permeability potential, a desirable attribute for CNS-targeted programs within this scaffold class.
| Evidence Dimension | Octanol–water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.22 |
| Comparator Or Baseline | 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrazine: LogP ≈ 1.8–2.0 (computed) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 (target more lipophilic) |
| Conditions | Computational prediction (ChemAxon/ALogPS consensus); experimental LogP not available |
Why This Matters
The higher lipophilicity relative to the parent 2-phenyl analog indicates better passive membrane diffusion potential, relevant when prioritising building blocks for CNS or intracellular target programs.
- [1] Estimated LogP range for unsubstituted 2-phenyl-[1,2,4]triazolo[1,5-a]pyrazine based on structural analogs in PubChem and MolPort (CID-derived consensus LogP ≈ 1.8–2.0). View Source
